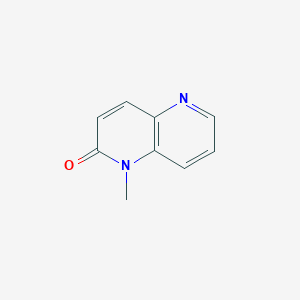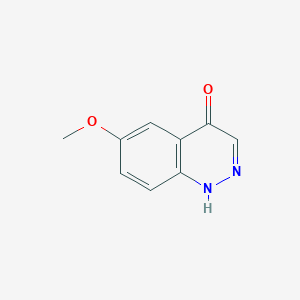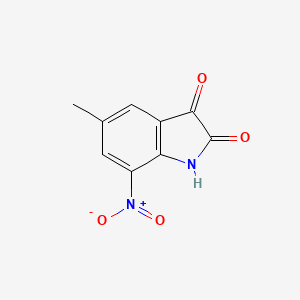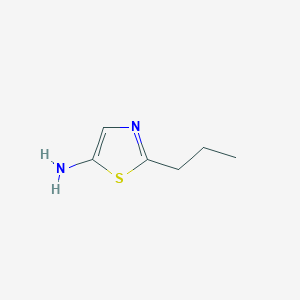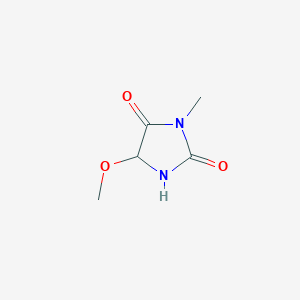
3-Methyl-5-(1-methylethyl)-pyridine
Descripción general
Descripción
3-Methyl-5-(1-methylethyl)-pyridine, also known as MEP, is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor that resembles tobacco smoke. MEP is widely used in the fragrance industry as a key ingredient in various perfumes and colognes due to its unique scent. However, in recent years, scientists have begun to explore the potential scientific applications of MEP.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(1-methylethyl)-pyridine is not well understood. However, it is believed to interact with certain receptors in the brain, leading to its unique scent. Studies have also suggested that 3-Methyl-5-(1-methylethyl)-pyridine may have an effect on the release of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine has a variety of biochemical and physiological effects. For example, 3-Methyl-5-(1-methylethyl)-pyridine has been shown to have antioxidant properties, which may help to protect against oxidative stress. Additionally, 3-Methyl-5-(1-methylethyl)-pyridine has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-5-(1-methylethyl)-pyridine in lab experiments is its unique scent, which makes it easy to detect and measure. Additionally, 3-Methyl-5-(1-methylethyl)-pyridine is relatively easy to synthesize and is readily available. However, one limitation of using 3-Methyl-5-(1-methylethyl)-pyridine in lab experiments is its potential toxicity. Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine can be toxic to certain cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Methyl-5-(1-methylethyl)-pyridine. One area of research could focus on the potential use of 3-Methyl-5-(1-methylethyl)-pyridine as a biomarker for other types of exposure, such as air pollution or environmental toxins. Additionally, further studies could explore the potential therapeutic applications of 3-Methyl-5-(1-methylethyl)-pyridine, such as its use in the treatment of inflammatory diseases or as an antioxidant. Finally, future research could focus on the development of new synthesis methods for 3-Methyl-5-(1-methylethyl)-pyridine that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
3-Methyl-5-(1-methylethyl)-pyridine has been the subject of various scientific studies due to its unique chemical properties. One area of research has focused on the potential use of 3-Methyl-5-(1-methylethyl)-pyridine as a biomarker for tobacco smoke exposure. Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine is present in the urine of individuals who have been exposed to tobacco smoke, making it a potential tool for measuring exposure levels.
Propiedades
IUPAC Name |
3-methyl-5-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-4-8(3)5-10-6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFRTTBPOPDEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534682 | |
| Record name | 3-Methyl-5-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-methylethyl)-pyridine | |
CAS RN |
90554-38-4 | |
| Record name | 3-Methyl-5-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



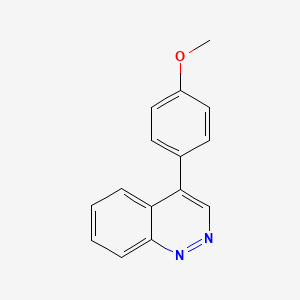
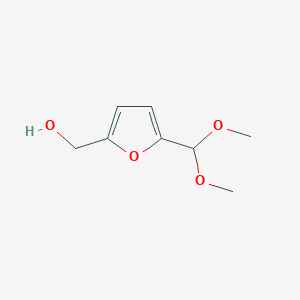

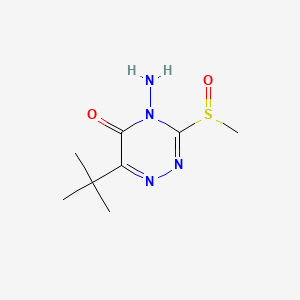

![7-Amino-2,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3360950.png)
